molecular formula C5H11N2NaOS4 B170008 Disodium 1,3-propanediylbiscarbamodithioate CAS No. 10387-35-6

Disodium 1,3-propanediylbiscarbamodithioate

Cat. No. B170008
CAS RN: 10387-35-6
M. Wt: 270.4 g/mol
InChI Key: IUSOSQQBNZDNNY-UHFFFAOYSA-L
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Description

Disodium 1,3-propanediylbiscarbamodithioate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as DPDTC and is a chelating agent that is commonly used in laboratory experiments.

Mechanism Of Action

DPDTC acts as a chelating agent by forming a stable complex with metal ions in solution. The two carbamodithioate groups in DPDTC bind to the metal ion, forming a stable six-membered ring. This complex is highly stable and prevents the metal ion from reacting with other molecules in solution.

Biochemical And Physiological Effects

DPDTC has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress in cells. DPDTC has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of DPDTC is its ability to form stable complexes with metal ions in solution. This makes it a valuable tool for studying the behavior of metal ions in biological systems. However, DPDTC is not selective in its binding, and can bind to a wide range of metal ions. This can make it difficult to study specific metal ions in solution.

Future Directions

There are a number of future directions for research on DPDTC. One area of research is the development of more selective chelating agents for specific metal ions. Another area of research is the use of DPDTC as a corrosion inhibitor for specific types of metals. Additionally, DPDTC could be used as a stabilizer for specific types of polymers. Overall, there is still much to be learned about the potential applications of DPDTC in scientific research.

Synthesis Methods

DPDTC is synthesized by reacting carbon disulfide with diethanolamine in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the disodium salt of DPDTC. The synthesis method is relatively simple and can be carried out in a laboratory setting using standard equipment.

Scientific Research Applications

DPDTC has a wide range of scientific research applications, including as a chelating agent for metal ions in solution. It can be used to study the behavior of metal ions in biological systems, as well as in environmental samples. DPDTC has also been used as a corrosion inhibitor for metals and as a stabilizer for polymers.

properties

IUPAC Name

disodium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S4.2Na/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOSQQBNZDNNY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)[S-])CNC(=S)[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2Na2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 1,3-propanediylbiscarbamodithioate

CAS RN

10387-35-6
Record name Carbamodithioic acid, 1,3-propanediylbis-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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